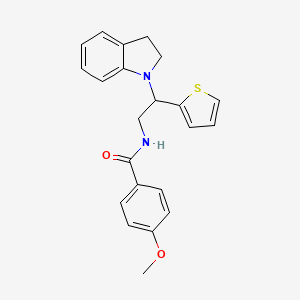

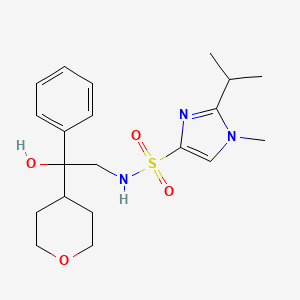

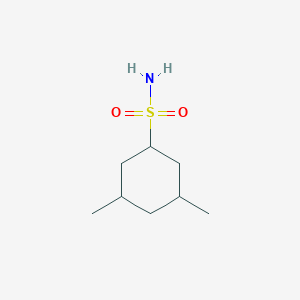

![molecular formula C7H15NO2 B2536410 [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol CAS No. 2253630-11-2](/img/structure/B2536410.png)

[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular weight of “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” is 145.2 . The IUPAC name is (5-methylpyrrolidine-3,3-diyl)dimethanol . The InChI code is 1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Methanol as a Building Block in Organic Synthesis

Methanol serves as a fundamental building block in organic synthesis due to its abundance and renewability. Research demonstrates its utility in fine chemical synthesis through direct C–C coupling with allenes, catalyzed by homogeneous iridium, producing higher alcohols with all-carbon quaternary centers (Moran et al., 2011). This exemplifies methanol's role in facilitating hydrohydroxymethylation, a crucial reaction for synthesizing complex molecules from simpler ones.

Methanol in Biomass Conversion and Green Chemistry

Methanol's role extends to biomass conversion and green chemistry, where it acts as a solvent and reactant. For instance, it enables the selective conversion of biomass-derived furans into valuable chemicals like methyl levulinate, showcasing the importance of methanol in sustainable chemical processes (Hu et al., 2015). This highlights methanol's potential in contributing to the development of renewable energy sources and materials.

Methanol in Catalysis and Methanol Synthesis

Methanol synthesis itself, through CO2 and CO hydrogenation, underlines its significance in catalysis and environmental sustainability. A comprehensive model for methanol synthesis outlines the pathways and intermediates involved, including CO2 hydrogenation's role in producing a significant portion of methanol (Grabow & Mavrikakis, 2011). This research underscores methanol's utility in capturing and utilizing CO2, contributing to carbon recycling and reduction of greenhouse gas emissions.

Methanol as a Solvent in Chemical Reactions

The choice of solvent can dramatically influence the outcome of chemical reactions. Methanol, being a polar solvent, is particularly effective in certain transformations. For example, in the hydrogenation of HMF, furan, and furfural, methanol demonstrates superior selectivity compared to water, underscoring its role in facilitating specific chemical reactions and product formations (Hu et al., 2015).

Wirkmechanismus

Safety and Hazards

The safety information available indicates that “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and immediately call a POISON CENTER or doctor/physician .

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDDZKZDKISTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

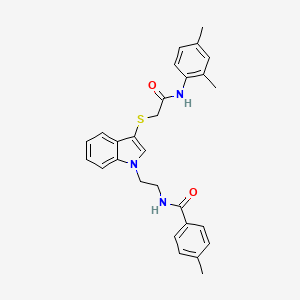

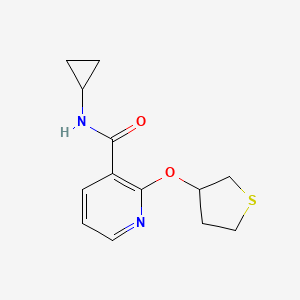

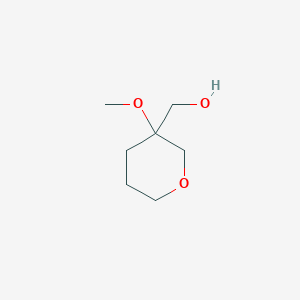

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)

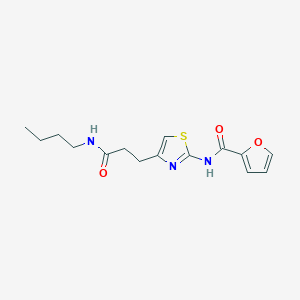

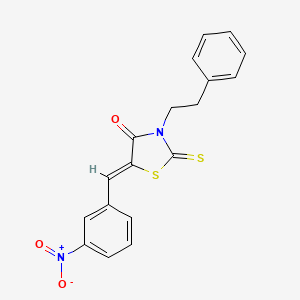

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)